2,3-Difluoro-6-methylbenzoic acid

Description

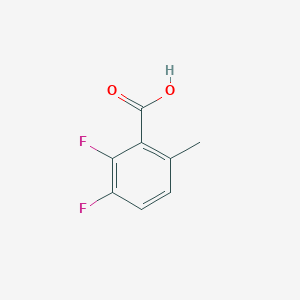

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSPXPNNYPCQFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-6-methylbenzoic Acid

Introduction

2,3-Difluoro-6-methylbenzoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a methyl group on the benzoic acid scaffold imparts unique electronic and steric properties, influencing its reactivity, acidity, and intermolecular interactions. These characteristics make it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] For researchers and drug development professionals, a thorough understanding of its physicochemical properties is paramount for its effective application in synthesis, formulation, and biological screening.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound, grounded in established analytical techniques. It is designed to be a practical resource, offering not just data, but also the underlying scientific principles and detailed experimental protocols for property determination.

Molecular and Structural Data

The identity and fundamental characteristics of a compound are rooted in its molecular structure.

-

Chemical Structure:

-

Key Identifiers:

Core Physicochemical Properties

The functional behavior of this compound in various chemical and biological systems is dictated by the following properties.

| Property | Value | Source(s) |

| Physical Form | Solid, powder. Off-white to light-gray solid. | [3][4] |

| Melting Point | 138-142 °C | [3][5][6] |

| Boiling Point | 246.4 °C (Predicted) | [3] |

| Density | 1.359 g/cm³ (Predicted) | [3] |

| XLogP3 | 1.971 | [3] |

| Polar Surface Area (PSA) | 37.3 Ų | [2][3] |

In-Depth Analysis of Key Properties

Melting Point: The melting point of a crystalline solid is a robust indicator of its purity. For this compound, the relatively sharp range of 138-142 °C suggests a well-defined crystalline structure.[3][5][6] Impurities typically lead to a depression and broadening of the melting point range, a principle fundamental to purity assessment.[7] The determination of this property is a primary step in compound verification after synthesis.

Solubility Profile: The solubility of a compound governs its utility in reaction media and its behavior in biological systems. As a carboxylic acid, this compound exhibits a predictable pH-dependent solubility profile.

-

Aqueous Solubility: It is expected to be sparingly soluble in water due to the hydrophobic nature of the benzene ring.

-

Aqueous Base: It readily dissolves in aqueous basic solutions (e.g., 5% NaOH, 5% NaHCO₃) through an acid-base reaction. The carboxylic acid is deprotonated to form the corresponding carboxylate salt, which is ionic and thus highly water-soluble.[8] This property is crucial for extraction and purification processes.

-

Organic Solvents: The compound is generally soluble in polar organic solvents such as alcohols, ethers, and acetone, which can solvate both the polar carboxylic acid group and the nonpolar aromatic ring.[9]

Acidity and pKa: The acidity of the carboxylic acid group is a defining feature. The presence of two electron-withdrawing fluorine atoms on the aromatic ring is expected to increase the acidity (lower the pKa) compared to benzoic acid itself. This is due to the inductive effect of the fluorine atoms, which stabilizes the resulting carboxylate anion. A lower pKa indicates a stronger acid, which is an important consideration in reaction chemistry and for predicting the ionization state of the molecule at physiological pH.

Lipophilicity (XLogP3): The XLogP3 value of 1.971 indicates a moderate degree of lipophilicity.[3] This parameter, which represents the logarithm of the partition coefficient between octanol and water, is a critical determinant of a drug candidate's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). A balanced lipophilicity is often sought to ensure adequate membrane permeability without compromising aqueous solubility.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the molecular structure of this compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides a unique "fingerprint" of the molecule's functional groups.[10][11] Key expected absorptions include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the atomic connectivity and chemical environment.[10]

-

¹H NMR: The spectrum would show distinct signals for the two aromatic protons, a singlet for the methyl group protons, and a broad singlet for the acidic carboxylic acid proton.[14]

-

¹³C NMR: The spectrum would display eight unique signals corresponding to the eight carbon atoms in the molecule. The carboxylic acid carbon would appear significantly downfield (>165 ppm).

-

¹⁹F NMR: This technique is particularly informative for fluorinated compounds. Two distinct signals would be expected for the two magnetically non-equivalent fluorine atoms, with their chemical shifts and coupling patterns providing definitive structural confirmation.[15]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak corresponding to the exact mass of the molecule (172.0336 g/mol ).[2]

Experimental Protocols & Workflows

The following section details standardized, reliable protocols for determining the core physicochemical properties discussed.

Protocol 1: Melting Point Determination (Capillary Method)

This method provides an accurate determination of the melting range, a key indicator of purity.[16]

Methodology:

-

Sample Preparation: Place a small amount of dry, finely powdered this compound onto a clean, dry surface.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powder until a small amount (1-2 mm in height) of the compound is packed into the tube.[16]

-

Compaction: Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting point. This saves time during the accurate determination.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[17]

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has completely melted (T₂). The melting range is T₁ - T₂.

Diagram: Melting Point Determination Workflow

Caption: Logical progression for qualitative solubility analysis.

Conclusion

The physicochemical properties of this compound—its defined melting point, predictable pH-dependent solubility, moderate lipophilicity, and distinct spectroscopic signatures—collectively define its identity and utility. The fluorination pattern significantly influences its electronic properties, making it a distinct and valuable reagent. The experimental protocols provided herein offer a standardized framework for researchers to verify these properties, ensuring data integrity and reproducibility in synthetic and developmental workflows. This guide serves as a foundational technical resource for any scientist or researcher utilizing this important chemical intermediate.

References

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2022). ¹⁹F NMR spectra of 4‐fluorobenzoic acid (a) and its mixture with.... Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoro-3-methylbenzoic acid. Retrieved from [Link]

-

University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Retrieved from [Link]

- Google Patents. (2016). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.

-

Cheméo. (n.d.). Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Retrieved from [Link]

-

LabSolutions. (n.d.). 2,6-Difluoro-3-methylbenzoic acid. Retrieved from [Link]

-

Unknown. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

Supporting Information. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Difluoro-4-methylbenzoic acid. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

NIH. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved from [Link]

-

University of Manitoba. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]

-

CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]

-

ResearchGate. (2025). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. Retrieved from [Link]

-

LabSolutions. (n.d.). 2,3-Difluoro-4-methylbenzoic acid. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 2,6-Difluoro-3-methylbenzoic acid, 97+%. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoro-3-hydroxy-5-methylbenzoic Acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, 3-pentadecyl ester. Retrieved from [Link]

-

Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

-

Chemsrc. (2025). 2,5-Difluoro-3-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Retrieved from [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2,6-Difluoro-3-methylbenzoic acid | 32890-88-3 [sigmaaldrich.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 2,6-Difluoro-3-methylbenzoic acid, 97+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 7. athabascau.ca [athabascau.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. quora.com [quora.com]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Difluoro-6-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorination in Modern Chemistry

The introduction of fluorine atoms into organic molecules is a powerful strategy in medicinal chemistry and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorinated benzoic acids, in particular, are a class of compounds that have garnered significant interest as versatile building blocks in the synthesis of pharmaceuticals and other advanced materials. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of a specific member of this class: 2,3-Difluoro-6-methylbenzoic acid. While direct experimental data for this compound is limited in publicly accessible literature, this guide will leverage established chemical principles and data from analogous structures to provide a robust and scientifically grounded resource.

Proposed Synthesis of this compound

A reliable synthetic route to this compound can be proposed based on the oxidation of the corresponding aldehyde, 2,3-difluoro-6-methylbenzaldehyde. This approach is analogous to the preparation of similar fluorinated benzoic acids.[1]

Synthesis of the Precursor: 2,3-Difluoro-6-methylbenzaldehyde

The synthesis of the aldehyde precursor can be envisioned through a multi-step sequence starting from a commercially available difluorotoluene derivative. A plausible route involves the directed ortho-metalation of 1,2-difluoro-3-methylbenzene. The fluorine and methyl groups can direct the metalation to the 6-position, followed by quenching with an appropriate electrophile to introduce the formyl group. Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[1][2][3][4][5]

Alternatively, a route starting from a pre-functionalized toluene, such as 6-bromo-2,3-difluorotoluene, could be employed. The bromo- group can then be converted to the aldehyde via a lithium-halogen exchange followed by formylation. A method for the preparation of 6-bromo-2,3-difluorotoluene has been described in the patent literature.[3]

Oxidation to this compound

Once the 2,3-difluoro-6-methylbenzaldehyde precursor is obtained, it can be oxidized to the target carboxylic acid. Several mild and efficient methods are available for the oxidation of aldehydes to carboxylic acids.[6][7][8][9][10] A common and effective method involves the use of an oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). However, for substrates with sensitive functional groups, milder reagents are preferred. One such method, analogous to the synthesis of 2,3-difluoro-6-methoxybenzoic acid, utilizes hydrogen peroxide in a basic solution.[1]

Experimental Protocol (Proposed):

Objective: To synthesize this compound from 2,3-difluoro-6-methylbenzaldehyde.

Materials:

-

2,3-difluoro-6-methylbenzaldehyde

-

Potassium hydroxide (KOH)

-

Hydrogen peroxide (30% aqueous solution)

-

Dichloromethane (DCM)

-

Ethyl acetate (EA)

-

Petroleum ether (PE)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-difluoro-6-methylbenzaldehyde in an aqueous solution of potassium hydroxide.

-

Oxidation: Cool the solution in an ice bath and slowly add 30% hydrogen peroxide dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the crude this compound.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether, to afford pure this compound.

Synthesis Workflow Diagram:

Caption: Proposed synthetic pathway to this compound.

Characterization of this compound

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl group protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The methyl group should appear as a singlet, potentially showing a small long-range coupling to the ortho-fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon environments in the molecule. The carbon atoms attached to fluorine will show characteristic splitting (C-F coupling). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing fluorine atoms and the electron-donating methyl group.

-

¹⁹F NMR: Fluorine NMR is a crucial technique for fluorinated compounds and will show signals for the two non-equivalent fluorine atoms. The chemical shifts and coupling constants will be diagnostic for their positions on the aromatic ring.

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | |||

| Aromatic CH | 7.0 - 7.5 | m | |

| Methyl CH₃ | ~2.3 | s (or narrow t) | |

| Carboxyl OH | 10.0 - 13.0 | br s | |

| ¹³C | |||

| C=O | 165 - 170 | ||

| C-F | 150 - 165 | d, J(C,F) ≈ 240-260 | |

| Aromatic C | 115 - 140 | ||

| Methyl C | ~15 |

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration |

| 2500-3300 | O-H stretch (broad, characteristic of carboxylic acid) |

| ~1700 | C=O stretch (strong, characteristic of carboxylic acid) |

| 1600-1450 | C=C aromatic ring stretches |

| 1300-1000 | C-F stretches (strong) |

2.1.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The molecular ion peak (M+) is expected at an m/z corresponding to the molecular weight of C₈H₆F₂O₂ (172.13 g/mol ). Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[11][12][13][14]

Physicochemical Properties

| Property | Predicted Value |

| CAS Number | 1378671-01-2 |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 130-150 °C (based on isomers)[15] |

| Solubility | Soluble in polar organic solvents like methanol, ethanol, DMSO, and acetone. Sparingly soluble in water and nonpolar solvents like hexane. The solubility of benzoic acid in various solvents has been studied.[16] |

| pKa | The pKa is expected to be lower than that of benzoic acid (4.20) due to the electron-withdrawing effect of the two fluorine atoms. A predicted pKa would be in the range of 3.0-3.5. The pKa of 2-methylbenzoic acid is around 3.91.[17] |

Applications and Future Directions

Fluorinated benzoic acids are valuable intermediates in drug discovery and development.[18][19] The presence of the difluoro- and methyl- substitution pattern in this compound offers a unique scaffold for the synthesis of novel bioactive molecules.

Potential Applications:

-

Medicinal Chemistry: This compound can serve as a key building block for the synthesis of a variety of potential therapeutic agents, including enzyme inhibitors, receptor antagonists, and anti-inflammatory or anti-cancer agents. The fluorine atoms can enhance metabolic stability and binding affinity to biological targets.

-

Agrochemicals: The unique substitution pattern may be beneficial in the design of new herbicides, fungicides, or insecticides.

-

Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials such as liquid crystals, polymers, and organic electronics.

Future Research:

The synthesis and biological evaluation of derivatives of this compound is a promising area for future research. Exploring its utility in the development of targeted therapies and advanced materials could lead to significant scientific advancements.

Logical Relationship Diagram:

Caption: Relationship between the compound's properties and its potential applications.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Identification:

Based on data for similar compounds, this compound is expected to be:

-

Harmful if swallowed.

-

A skin irritant.

-

A serious eye irritant.

-

May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Laboratory coat

-

Use in a well-ventilated area or with respiratory protection.

First Aid Measures:

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Always consult the Safety Data Sheet (SDS) from the supplier for the most current and detailed safety information.

References

-

Directed ortho metalation - Grokipedia. (n.d.). Retrieved January 19, 2026, from [Link]

- CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene - Google Patents. (n.d.).

- CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents. (n.d.).

-

Directed (ortho) Metallation. (n.d.). Retrieved January 19, 2026, from [Link]

-

Directed ortho metalation - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Directed Metalation: A Survival Guide - Baran Lab. (n.d.). Retrieved January 19, 2026, from [Link]

-

Mass Spectrometry - MSU chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

-

Directed ortho Metalation (DOM) - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 19, 2026, from [Link]

-

Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - UNIPI. (n.d.). Retrieved January 19, 2026, from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 739-750. [Link]

-

Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed. (2020, November 6). Retrieved January 19, 2026, from [Link]

-

fragmentation patterns in the mass spectra of organic compounds - Chemguide. (n.d.). Retrieved January 19, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 19, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 19, 2026, from [Link]

-

1H NMR Spectroscopy. (n.d.). Retrieved January 19, 2026, from [Link]

-

February 3, 2021 - YouTube. (2021, February 3). Retrieved January 19, 2026, from [Link]

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815) - Human Metabolome Database. (n.d.). Retrieved January 19, 2026, from [Link]

-

2,6-Difluoro-3-methylbenzoic acid. (n.d.). Retrieved January 19, 2026, from [Link]

-

1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810) - Human Metabolome Database. (n.d.). Retrieved January 19, 2026, from [Link]

-

Table of Acids with Ka and pKa Values* CLAS. (n.d.). Retrieved January 19, 2026, from [Link]

-

2,6-Difluoro-3-methylbenzoic acid, methyl ester - Optional[Vapor Phase IR] - Spectrum. (n.d.). Retrieved January 19, 2026, from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 19, 2026, from [Link]

-

Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (n.d.). Retrieved January 19, 2026, from [Link]

-

2,6-Difluoro-3-methylbenzoic acid, octyl ester | C16H22F2O2 | CID 91726344 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester - Cheméo. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

-

Oxidation of Aldehydes and Alcohols to Carboxylic Acids Using NaClO Under Microwave Irradiation or Classical Heating Without a Catalyst - ResearchGate. (2025, August 7). Retrieved January 19, 2026, from [Link]

-

Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole | Request PDF - ResearchGate. (2025, August 5). Retrieved January 19, 2026, from [Link]

-

13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 19, 2026, from [Link]

-

making carboxylic acids - Chemguide. (n.d.). Retrieved January 19, 2026, from [Link]

-

Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - ResearchGate. (2025, October 4). Retrieved January 19, 2026, from [Link]

-

How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino Chemical Co., Ltd. (2025, May 23). Retrieved January 19, 2026, from [Link]

-

The solubility of benzoic acid in seven solvents. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

-

Benzoic acid, 2-hydroxy-3-methyl-, methyl ester - the NIST WebBook. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. baranlab.org [baranlab.org]

- 5. Directed Ortho Metalation [organic-chemistry.org]

- 6. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. labsolu.ca [labsolu.ca]

- 16. researchgate.net [researchgate.net]

- 17. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]

- 18. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

2,3-Difluoro-6-methylbenzoic acid CAS number and molecular structure

An In-depth Technical Guide to 2,3-Difluoro-6-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1378671-01-2), a fluorinated aromatic carboxylic acid of significant interest to researchers and professionals in drug development and materials science. This document elucidates the compound's core chemical identity, molecular structure, physicochemical properties, and its strategic applications as a versatile building block in modern organic synthesis. Furthermore, it details established protocols for safe handling and storage, ensuring the integrity of both the material and the experimental outcomes. The insights provided herein are grounded in authoritative sources to support advanced research and development endeavors.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound featuring a benzoic acid core. The strategic placement of two fluorine atoms and a methyl group on the benzene ring imparts unique electronic properties and steric configurations, making it a valuable intermediate in the synthesis of complex target molecules.

Core Identifiers

| Identifier | Value | Source |

| CAS Number | 1378671-01-2 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₆F₂O₂ | [1] |

| Canonical SMILES | CC1=CC=C(F)C(F)=C1C(=O)O | [1] |

| InChI Key | FNSPXPNNYPCQFR-UHFFFAOYSA-N | [1] |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 172.131 g/mol | [1] |

| Purity | ≥95.0% | [1] |

| Physical Form | Solid, Powder |

Molecular Structure

The molecular architecture consists of a central benzene ring. A carboxylic acid group (-COOH) defines its classification as a benzoic acid. The key substitutions are two fluorine atoms at positions 2 and 3, and a methyl group (-CH₃) at position 6. This ortho-methyl substitution, adjacent to the carboxylic acid, can influence the acidity and reactivity of the carboxyl group.

Synthesis and Mechanistic Considerations

The synthesis of fluorinated benzoic acids is a critical area of research, often requiring specialized reagents and reaction conditions. While specific, peer-reviewed synthesis routes for this compound are not broadly published, analogous preparations provide a logical framework for its potential synthesis.

A plausible synthetic pathway involves the oxidation of a corresponding aldehyde precursor, 2,3-difluoro-6-methylbenzaldehyde. This transformation is a common and effective method for creating carboxylic acids. A patent for a structurally similar compound, 2,3-difluoro-6-methoxybenzoic acid, utilizes potassium hydroxide and hydrogen peroxide to oxidize the aldehyde functional group.[2] This suggests a similar oxidative approach could be viable.

Another strategic approach involves late-stage fluorination of a pre-functionalized benzoic acid derivative. Nucleophilic fluorination of 1-arylbenziodoxolones has been demonstrated as a method to produce 2-fluorobenzoic acids, showcasing a modern technique for introducing fluorine ortho to the carboxylic acid.[3]

The diagram below illustrates a generalized workflow for the synthesis of a substituted benzoic acid via aldehyde oxidation.

Applications in Research and Drug Development

The true value of this compound lies in its role as a sophisticated chemical building block. The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity.[4][5]

-

Pharmaceutical Synthesis: Fluorinated benzoic acids are crucial intermediates in the synthesis of advanced active pharmaceutical ingredients (APIs).[4] For example, 2-Fluoro-6-methylbenzoic acid is a key component in the synthesis of certain epidermal growth factor receptor (EGFR) inhibitors and avacopan, a treatment for ANCA-associated vasculitis.[6] The specific difluoro-substitution pattern in the title compound offers a unique scaffold for creating new chemical entities with potentially novel biological activities.

-

Agrochemicals: The electronic properties imparted by fluorine can enhance the efficacy and selectivity of agricultural chemicals, making this compound a candidate for developing new pesticides and herbicides.[4]

-

Materials Science: Aromatic carboxylic acids are used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. The fluorine substituents can be used to fine-tune the electronic and physical properties of these materials.

The strategic advantage of using a pre-fluorinated building block like this compound is that it streamlines complex syntheses, potentially reducing the number of steps and avoiding the use of harsh or difficult-to-handle fluorinating agents in later stages.

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when working with this compound. The available safety data indicates that this compound poses specific hazards that must be managed through appropriate engineering controls and personal protective equipment.

Hazard Identification

Based on GHS classifications, this compound is associated with the following hazards:

-

GHS07 (Harmful/Irritant): Indicates potential for skin, eye, and respiratory irritation.[1]

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Handling Protocol

The following step-by-step protocol should be followed to ensure safe handling:

-

Engineering Controls: All handling of the solid material should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7][8] Emergency eye wash stations and safety showers must be readily accessible.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side shields that conform to appropriate government standards (e.g., EN166 in the EU).[7]

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use.[7]

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[8]

-

-

Material Handling:

-

Accidental Release Measures:

Storage Recommendations

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]

Conclusion

This compound is a highly valuable chemical intermediate with significant potential in drug discovery, agrochemical development, and materials science. Its unique substitution pattern provides a strategic tool for chemists to introduce fluorine into complex molecular architectures efficiently. While its synthesis requires careful planning, its utility as a building block is clear. Adherence to rigorous safety and handling protocols is essential for its effective and safe application in a research and development setting.

References

-

PubChem. (n.d.). 2,6-Difluoro-3-methylbenzoic acid. Retrieved from [Link]

-

Molekula. (n.d.). Safety Data Sheet: 2-fluoro-6-methylbenzoic acid. Retrieved from [Link]

- Google Patents. (2016, April 27). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.

-

PubChem. (n.d.). 2,3-Difluoro-4-methylbenzoic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, 3-pentadecyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoro-3-hydroxy-5-methylbenzoic Acid. Retrieved from [Link]

-

Krasavin, M., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(10), 133-148. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Utilizing 2,6-Difluoro-3-nitrobenzoic Acid in Organic Synthesis. Retrieved from [Link]

-

LabSolutions. (n.d.). 2,3-Difluoro-4-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Retrieved from [Link]

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2,4-dihydroxy-6-methyl-. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. nbinno.com [nbinno.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. ossila.com [ossila.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Characterization of 2,3-Difluoro-6-methylbenzoic Acid: A Technical Guide

Introduction

2,3-Difluoro-6-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a trifunctionalized benzene ring, presents a unique spectroscopic fingerprint. A thorough understanding of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior in various applications. This guide provides a detailed analysis of the predicted spectroscopic data for this compound, offering insights from a seasoned analytical perspective. We will explore the rationale behind the expected spectral features, rooted in the fundamental principles of spectroscopy and the electronic effects of the substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons, respectively. The presence of fluorine atoms will introduce characteristic couplings that are invaluable for structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups, and the electron-donating nature of the methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| COOH | 10.0 - 13.0 | broad singlet | - |

| H-5 | 7.20 - 7.40 | triplet of doublets | J(H-H) ≈ 8.0, J(H-F) ≈ 2.0 |

| H-4 | 7.00 - 7.20 | triplet of doublets | J(H-H) ≈ 8.0, J(H-F) ≈ 9.0 |

| CH₃ | 2.50 - 2.70 | singlet | - |

Scientific Rationale: The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (10-13 ppm) due to hydrogen bonding and its acidic nature. The aromatic protons, H-4 and H-5, will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The fluorine at position 3 will have a larger coupling constant with H-4 (a three-bond coupling) compared to the fluorine at position 2 with H-5 (a four-bond coupling). The methyl protons are expected to appear as a singlet in the typical benzylic region.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments and the electronic impact of the substituents. The carbons directly attached to fluorine will show large one-bond C-F coupling constants.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-F (C-2, C-3) | 145 - 160 (with C-F coupling) |

| C-CH₃ (C-6) | 135 - 140 |

| C-H (C-4, C-5) | 115 - 130 |

| C-COOH (C-1) | 120 - 125 |

| CH₃ | 15 - 20 |

Scientific Rationale: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons directly bonded to the highly electronegative fluorine atoms (C-2 and C-3) will also be significantly deshielded and will appear as doublets due to one-bond coupling with ¹⁹F. The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of all substituents. The methyl carbon will appear in the typical aliphatic region.

NMR Experimental Protocol

A detailed protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution, which is particularly important for resolving the complex couplings in the aromatic region.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected chemical shift range (approximately 0-14 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming the connectivity of the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning the quaternary carbons.

-

¹⁹F NMR: To directly observe the fluorine signals and their couplings.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the substituted benzene ring.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500-3300 | Broad, Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Methyl) | 2850-2960 | Medium |

| C=O (Carboxylic acid) | 1680-1710 | Strong, Sharp |

| C=C (Aromatic) | 1450-1600 | Medium to Strong |

| C-F (Aryl fluoride) | 1100-1300 | Strong |

| C-O (Carboxylic acid) | 1210-1320 | Strong |

| O-H bend (Carboxylic acid) | 920-950 | Broad, Medium |

Scientific Rationale: The most characteristic feature will be the very broad O-H stretching band of the carboxylic acid, which is a result of hydrogen bonding.[1][2] The sharp and intense C=O stretching absorption is also a key diagnostic peak.[3][4] The presence of conjugation with the aromatic ring is expected to lower the C=O stretching frequency.[2] The strong C-F stretching bands will confirm the presence of the fluorine substituents.

IR Experimental Protocol

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a modern and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum

For this compound (Molecular Weight: 172.13 g/mol ), the following fragments are anticipated in an electron ionization (EI) mass spectrum:

-

Molecular Ion (M⁺): m/z = 172. This peak confirms the molecular weight of the compound.

-

[M-OH]⁺: m/z = 155. Loss of the hydroxyl radical from the carboxylic acid is a common fragmentation pathway.[5]

-

[M-COOH]⁺: m/z = 127. Loss of the entire carboxylic acid group to form a fluorinated toluene cation.

-

[C₆H₃F₂]⁺: m/z = 112. Further fragmentation of the aromatic ring.

Mass Spectrometry Experimental Protocol

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, for more volatile compounds, through a gas chromatograph (GC-MS). For a non-volatile solid like this, direct infusion with a suitable solvent into an electrospray ionization (ESI) source is also a common method.

-

Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. For softer ionization that might preserve the molecular ion, techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Workflow Diagrams

NMR Data Acquisition and Analysis Workflow

Caption: Workflow for NMR data acquisition and analysis.

Spectroscopic Data Integration for Structural Confirmation

Sources

An In-depth Technical Guide to the Solubility and Stability of 2,3-Difluoro-6-methylbenzoic Acid for Pharmaceutical Development

Foreword: Navigating the Physicochemical Landscape of a Novel API

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is fraught with challenges. Among the most critical of these are the fundamental physicochemical properties of the active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the essential characterization of 2,3-Difluoro-6-methylbenzoic acid , focusing on two cornerstone attributes: solubility and stability. For researchers, formulation scientists, and drug development professionals, a deep understanding of these parameters is not merely academic; it is the bedrock upon which successful formulation, optimal bioavailability, and robust product shelf-life are built.

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to mirror the logical progression of a scientific investigation—from the theoretical underpinnings of the molecule's behavior to the practical execution of definitive experimental protocols. As your virtual Senior Application Scientist, I will not only detail the "what" and "how" but also the "why," providing field-proven insights into the causality behind experimental choices and the interpretation of data. Our exploration will be grounded in authoritative scientific principles and regulatory expectations, ensuring that the methodologies presented are both scientifically sound and industrially relevant.

Molecular Profile: Physicochemical Attributes of this compound

A predictive understanding of an API's behavior begins with a thorough analysis of its molecular structure. This compound is a substituted aromatic carboxylic acid. Its properties are a composite of the benzoic acid backbone and the influence of its three substituents: two fluorine atoms and a methyl group.

-

Structure:

-

Benzoic Acid Core: Provides the primary acidic functional group (carboxylic acid) and a rigid aromatic ring.

-

Fluorine Substituents (C2, C3): As highly electronegative atoms, the fluorine groups exert a strong electron-withdrawing inductive effect (-I). This effect stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the molecule compared to benzoic acid itself.[1][2] The presence of two adjacent fluorine atoms amplifies this effect.

-

Methyl Group (C6): The ortho-methyl group is weakly electron-donating (+I effect) and provides steric hindrance around the carboxylic acid group. This steric effect can influence intermolecular interactions, such as dimer formation, and may impact both solubility and reactivity.

-

While specific experimental data for this compound is not widely published, we can estimate its key properties based on its structure and data from close isomers like 2,6-Difluoro-3-methylbenzoic acid.[3]

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Characteristic | Rationale & Impact |

| Molecular Formula | C₈H₆F₂O₂ | As per structure. |

| Molecular Weight | 172.13 g/mol | Calculated from the molecular formula.[3] |

| pKa | < 4.2 (stronger acid than benzoic acid) | The strong electron-withdrawing effect of two fluorine atoms stabilizes the conjugate base, increasing acidity.[1] This is critical for predicting solubility in different pH media. |

| LogP (Octanol/Water) | ~2.0 - 2.5 | The aromatic ring and methyl group contribute to lipophilicity, while the carboxylic acid and fluorine atoms add polarity. The overall molecule is expected to be moderately lipophilic. This value influences solvent selection for formulation and purification. |

| Melting Point | Moderately high | Aromatic carboxylic acids often exhibit strong intermolecular hydrogen bonding (dimerization) and crystal lattice forces, leading to higher melting points. |

| Aqueous Solubility | Poor to low | Generally, benzoic acid and its derivatives have limited aqueous solubility.[4] Acidity will allow for significant solubility increase in basic pH environments due to salt formation. |

Solubility Profiling: A Cornerstone for Formulation Strategy

The solubility of an API is a critical determinant of its dissolution rate and, consequently, its bioavailability.[5] A comprehensive solubility profile across a range of pharmaceutically relevant solvents is essential for developing a viable dosage form. The principle of "like dissolves like" is a useful starting point, but a systematic experimental approach is non-negotiable.[6]

Causality in Solvent Selection

The choice of solvents for screening is not arbitrary. It is a strategic decision based on polarity, hydrogen bonding capability, and potential application in the final drug product manufacturing process.[7][8] Our selection should span the polarity spectrum and include solvents common in oral, parenteral, and topical formulations.

Experimental Protocol: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining saturation solubility.[8] It is a robust and reliable protocol that ensures true equilibrium is reached, providing an accurate measure of the thermodynamic solubility.

dot

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Steps:

-

Preparation: Add an excess of this compound (enough to ensure undissolved solids remain at equilibrium) to a series of glass vials.

-

Solvent Addition: Accurately dispense a known volume of each test solvent into the corresponding vials.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled chamber (e.g., 25°C and 37°C to simulate room and physiological temperatures). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Sampling: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a chemically compatible, non-adsorptive filter (e.g., 0.22 µm PTFE) to remove all undissolved solids. This step is critical to avoid artificially high results.

-

Dilution & Analysis: Immediately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method to determine the concentration of the dissolved API.

Illustrative Data Presentation

The results of the solubility screening should be summarized in a clear, comparative table.

Table 2: Illustrative Solubility Data for this compound

| Solvent System | Solvent Class (ICH) | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |

| Water (pH 3.0) | - | 10.2 | < 0.1 | < 0.1 |

| Phosphate Buffer (pH 7.4) | - | 10.2 | > 10.0 | > 15.0 |

| Ethanol | Class 3 | 5.2 | ~50 | ~80 |

| Propylene Glycol | - | 6.8 | ~30 | ~55 |

| PEG 400 | - | - | ~100 | ~150 |

| Acetone | Class 3 | 5.1 | ~120 | ~180 |

| Ethyl Acetate | Class 3 | 4.4 | ~40 | ~65 |

| Dichloromethane | Class 2 | 3.1 | ~25 | ~40 |

| n-Heptane | Class 3 | 0.1 | < 0.01 | < 0.01 |

| Note: Values are hypothetical and for illustrative purposes only. |

Stability Analysis: Ensuring Product Quality and Safety

Stability testing is a mandatory component of drug development, providing critical information on how the quality of an API varies over time under the influence of environmental factors like temperature, humidity, and light.[9][10] The cornerstone of this process is the development of a stability-indicating analytical method (SIAM) , which is a validated quantitative procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[11][12]

Forced Degradation (Stress Testing)

Forced degradation studies are the engine for developing a SIAM. By intentionally subjecting the API to harsh conditions, we accelerate the formation of potential degradation products.[13][14] The goal is not to destroy the molecule completely, but to achieve a target degradation of 5-20%, which is sufficient to produce and detect the primary degradants.[15] These studies are essential for understanding degradation pathways and demonstrating the specificity of the analytical method.[16]

dot

Caption: Forced Degradation & SIAM Development Workflow.

Protocol for Forced Degradation and SIAM Development

This protocol outlines a systematic approach compliant with International Council for Harmonisation (ICH) guidelines.[17]

-

Stress Sample Preparation:

-

Acid Hydrolysis: Dissolve the API in a suitable solvent and treat with 0.1N HCl. Heat if necessary (e.g., 60°C).[18]

-

Base Hydrolysis: Treat an API solution with 0.1N NaOH at room or elevated temperature.

-

Oxidation: Treat an API solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) for an extended period.[14]

-

Photostability: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[19] A control sample should be protected from light.

-

-

HPLC Method Development:

-

Initial Screening: Begin with a generic reversed-phase HPLC gradient method, typically using a C18 column with a mobile phase of acetonitrile and a buffered aqueous phase (e.g., phosphate or formate buffer).[20]

-

Analysis of Stressed Samples: Inject the stressed samples (after neutralization, if necessary) and the unstressed control. A Diode Array Detector (DAD) is crucial for monitoring peak purity and identifying the UV absorbance maxima of new peaks.

-

Method Optimization: The primary goal is to achieve baseline separation of the parent API peak from all process impurities and degradation product peaks. Adjust parameters such as gradient slope, mobile phase pH, column chemistry (e.g., C18, Phenyl-Hexyl), and temperature to resolve co-eluting peaks.[21]

-

Peak Purity and Mass Balance: Use the DAD to assess the spectral purity of the main peak in all chromatograms. Calculate the mass balance, where the initial assay of the API should closely match the sum of the remaining API assay and the area of all degradation products. A good mass balance (95-105%) indicates that all major degradants are being detected.

-

Illustrative Stability Data

The findings from the forced degradation study are pivotal for identifying the molecule's liabilities.

Table 3: Illustrative Summary of Forced Degradation Results

| Stress Condition | Observation | % Degradation | Major Degradants (Relative Retention Time) |

| 0.1N HCl, 60°C, 8h | Minor degradation | ~3% | RRT 0.85 |

| 0.1N NaOH, 60°C, 4h | Significant degradation | ~15% | RRT 0.70, RRT 0.92 |

| 3% H₂O₂, RT, 24h | No significant degradation | < 1% | - |

| Dry Heat, 80°C, 72h | Negligible degradation | < 0.5% | - |

| Photolytic (ICH Q1B) | Minor degradation | ~2% | RRT 1.15 |

| Note: Values are hypothetical and for illustrative purposes only. |

Synthesizing the Data: Field-Proven Insights for Development

-

Solubility Insights: The illustrative data suggests that this compound is a classic weakly acidic compound with poor aqueous solubility but excellent solubility in alkaline pH. This pH-dependent solubility is a key lever for formulation. For oral delivery, an enteric-coated formulation that releases the drug in the higher pH of the small intestine could be a viable strategy. For parenteral formulations, developing a stable, buffered solution at a pH > 7 would be the primary approach. The high solubility in organic solvents like acetone and PEG 400 opens avenues for amorphous solid dispersions or lipid-based formulations to enhance oral bioavailability.

-

Stability Insights: The hypothetical degradation profile indicates a primary liability to base-catalyzed hydrolysis. This is a common degradation pathway for benzoic acid esters and amides, but its presence in the parent acid suggests a potential intramolecular reaction or susceptibility under harsh basic conditions. The relative stability to acid, oxidation, and heat is a positive attribute. The minor photosensitivity would necessitate protective packaging, such as amber vials or blister packs with opaque films. The SIAM developed through this process would be the primary tool for release testing and long-term stability studies of the final drug product.

By systematically characterizing the solubility and stability of this compound, we transform a novel molecule from a chemical structure into a developable asset with a clear path toward a safe, stable, and effective medicine.

References

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved January 19, 2026, from [Link]

-

ICH Guidelines for Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved January 19, 2026, from [Link]

-

Patel, R. M., & Shri, B. M. (2011). Stability indicating HPLC method development a review. International Research Journal of Pharmacy, 2(5), 79-87. Retrieved from [Link]

-

ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. Retrieved January 19, 2026, from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved January 19, 2026, from [Link]

-

Development and Validation of HPLC Stability-Indicating Assays. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Solvent selection for pharmaceuticals. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Saimalakondaiah, D., Kumar, V. R., Reddy, T. R. M., Ajitha, A., & Rao, V. U. M. (n.d.). Stability Indicating HPLC Method Development and Validation. SciSpace. Retrieved from [Link]

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). National Institutes of Health (NIH). Retrieved from [Link]

-

2,6-Difluoro-3-methylbenzoic acid | C8H6F2O2 | CID 2774142. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Solvent systems and their selection in pharmaceutics and biopharmaceutics. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

Gupta, A., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

-

Drug Solubility. (2021). International Journal of Research in Engineering and Science. Retrieved from [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

-

Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube. Retrieved from [Link]

-

Forced Degradation Studies. (2016). SciSpace. Retrieved from [Link]

-

Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? (2015). Quora. Retrieved from [Link]

-

Substituent Effects on Acidity. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

2,3-Difluoro-4-methylbenzoic acid | C8H6F2O2 | CID 2774141. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor. Retrieved from [Link]

-

Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, 3-pentadecyl ester. (n.d.). Cheméo. Retrieved January 19, 2026, from [Link]

-

Substituent Effects on Acidity. (n.d.). NC State University Libraries. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

2,6-Difluoro-3-hydroxy-5-methylbenzoic Acid | C8H6F2O3 | CID 168484557. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

The Solubility of Benzoic Acid in Mixed Solvents. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

(PDF) Solubility of Benzoic Acid in Mixed Solvents. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 2,6-Difluoro-3-methylbenzoic acid | C8H6F2O2 | CID 2774142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijres.org [ijres.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 11. irjpms.com [irjpms.com]

- 12. ijtsrd.com [ijtsrd.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. pharmatutor.org [pharmatutor.org]

- 15. scispace.com [scispace.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. snscourseware.org [snscourseware.org]

- 18. scispace.com [scispace.com]

- 19. scribd.com [scribd.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 2,3-Difluoro-6-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the intricate world of solid-state chemistry, focusing on the crystal structure analysis of 2,3-Difluoro-6-methylbenzoic acid. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages the detailed crystallographic analysis of the closely related compound, 2,3-Difluorobenzoic acid, as a foundational model. By integrating principles of synthetic chemistry, crystallization techniques, and X-ray crystallography, this guide provides a comprehensive framework for understanding the molecular conformation, intermolecular interactions, and crystal packing of fluorinated benzoic acids. The insights presented herein are crucial for professionals in drug development and materials science, where the solid-state properties of active pharmaceutical ingredients (APIs) profoundly influence their bioavailability, stability, and manufacturability.

Introduction: The Significance of Fluorinated Benzoic Acids

Fluorinated organic molecules are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms into a molecular scaffold can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Benzoic acid derivatives, in particular, are common substructures in a vast array of pharmaceuticals. The precise arrangement of molecules in the crystalline state, governed by a delicate balance of intermolecular forces, dictates the macroscopic properties of the bulk material.

This guide focuses on this compound, a compound of interest due to the unique electronic and steric effects imparted by its substituent pattern. The analysis of its probable crystal structure, by analogy to 2,3-Difluorobenzoic acid, offers valuable insights into the role of hydrogen bonding and halogen interactions in directing crystal packing. Understanding these supramolecular synthons is a cornerstone of crystal engineering, enabling the rational design of crystalline materials with desired properties.

Experimental Workflow: From Synthesis to Structure Elucidation

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and culminates in the refinement of a crystallographic model. The following protocols are based on established methodologies for similar compounds and represent a robust approach to obtaining and analyzing single crystals of this compound.

Synthesis and Purification

A plausible synthetic route to this compound could involve the oxidation of the corresponding benzaldehyde. A general procedure, adapted from the synthesis of a similar compound, 2,3-difluoro-6-methoxybenzoic acid, is outlined below[1].

Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2,3-difluoro-6-methylbenzaldehyde in a suitable solvent, add an aqueous solution of potassium hydroxide.

-

Oxidation: Slowly add hydrogen peroxide to the reaction mixture. The temperature is carefully controlled and raised to ensure the reaction proceeds to completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled, and any unreacted starting material is removed by extraction with an organic solvent like dichloromethane (DCM).

-

Acidification and Extraction: The aqueous phase is cooled to 0 °C, and concentrated hydrochloric acid is added dropwise to adjust the pH to approximately 2, leading to the precipitation of the carboxylic acid. The product is then extracted into an organic solvent such as ethyl acetate.

-

Isolation: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is further purified by recrystallization to obtain a high-purity sample suitable for single-crystal growth.

Crystallization

The growth of high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical.

Protocol: Single Crystal Growth

-

Solvent Screening: A range of solvents with varying polarities should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate) and left undisturbed in a loosely capped vial. Slow evaporation of the solvent over several days can yield well-formed crystals.

-

Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small vial, which is then placed in a larger sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

X-ray Diffraction Analysis

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.

Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for Crystal Structure Determination.

Results and Discussion: The Crystal Structure of 2,3-Difluorobenzoic Acid as a Predictive Model

The crystal structure of 2,3-Difluorobenzoic acid (C₇H₄F₂O₂) provides a robust foundation for predicting the structural features of its 6-methyl derivative. The crystallographic data for 2,3-Difluorobenzoic acid is summarized in the table below[2].

| Parameter | Value |

| Chemical Formula | C₇H₄F₂O₂ |

| Molecular Weight | 158.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.761(1) |

| b (Å) | 6.520(1) |

| c (Å) | 26.521(2) |

| β (°) | 92.27(1) |

| Volume (ų) | 649.8(2) |

| Z | 4 |

Molecular Conformation

The asymmetric unit of 2,3-Difluorobenzoic acid contains one molecule. The carboxylic acid group is nearly coplanar with the benzene ring, a common feature in benzoic acid derivatives. For this compound, the introduction of a methyl group at the 6-position, ortho to the carboxylic acid, would likely induce some torsion. This "ortho effect" could lead to a slight rotation of the carboxylic acid group out of the plane of the benzene ring to alleviate steric strain between the methyl group and the carboxylic acid. Conformational studies of other ortho-substituted benzoic acids support this hypothesis[3][4].

Supramolecular Assembly: The Dimeric Synthon

A hallmark of the crystal structure of carboxylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties. This is indeed observed in 2,3-Difluorobenzoic acid, where two molecules are linked to form a classic R²₂(8) hydrogen-bonded ring motif.[2] This robust dimeric synthon is anticipated to be the primary organizing feature in the crystal structure of this compound as well.

Caption: Carboxylic Acid Dimer Formation via Hydrogen Bonds.

The Role of Fluorine in Crystal Packing

Beyond the primary hydrogen-bonded dimers, the crystal packing of 2,3-Difluorobenzoic acid is further stabilized by weaker C-H···F and C-H···O interactions.[2] These interactions link the stacked dimers, creating a three-dimensional network. In the case of this compound, the presence of two fluorine atoms provides opportunities for similar weak hydrogen bonds and other non-covalent interactions, such as halogen bonds and π-π stacking, which are known to be influential in the crystal engineering of fluorinated aromatics[5][6]. The interplay between the strong O-H···O hydrogen bonds and these weaker interactions will ultimately determine the final crystal packing arrangement.

Spectroscopic Correlation

While X-ray diffraction provides definitive structural information in the solid state, spectroscopic techniques offer complementary data. The vibrational modes of 2,3-Difluorobenzoic acid have been studied using FT-IR and FT-Raman spectroscopy, with assignments supported by quantum chemical calculations.[7] A similar spectroscopic analysis of this compound would be expected to show characteristic C=O stretching vibrations for the carboxylic acid dimer, as well as C-F and C-H stretching and bending modes. Any significant shifts in these vibrational frequencies compared to the parent compound could provide evidence for the conformational changes induced by the methyl group.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the anticipated crystal structure of this compound, based on a detailed analysis of its close analogue, 2,3-Difluorobenzoic acid. The dominant structural motif is expected to be the classic carboxylic acid dimer formed through strong O-H···O hydrogen bonds. The final crystal packing will be modulated by weaker C-H···F and C-H···O interactions, with the ortho-methyl group likely inducing a slight out-of-plane torsion of the carboxylic acid group.